Cas no 2166931-67-3 (2,7,7,9-tetramethyl-6-oxa-2,10-diazaspiro4.5decane)
2,7,7,9-tetramethyl-6-oxa-2,10-diazaspiro4.5decane Chemical and Physical Properties
Names and Identifiers
-
- 2,7,7,9-tetramethyl-6-oxa-2,10-diazaspiro4.5decane
- 2166931-67-3
- 2,7,7,9-tetramethyl-6-oxa-2,10-diazaspiro[4.5]decane
- EN300-1279278
-
- Inchi: 1S/C11H22N2O/c1-9-7-10(2,3)14-11(12-9)5-6-13(4)8-11/h9,12H,5-8H2,1-4H3
- InChI Key: KSCAFEADWFKCNF-UHFFFAOYSA-N
- SMILES: O1C(C)(C)CC(C)NC21CN(C)CC2
Computed Properties
- Exact Mass: 198.173213330g/mol
- Monoisotopic Mass: 198.173213330g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 24.5Ų
2,7,7,9-tetramethyl-6-oxa-2,10-diazaspiro4.5decane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1279278-0.05g |
2,7,7,9-tetramethyl-6-oxa-2,10-diazaspiro[4.5]decane |
2166931-67-3 | 0.05g |
$1152.0 | 2023-05-26 | ||
| Enamine | EN300-1279278-0.1g |
2,7,7,9-tetramethyl-6-oxa-2,10-diazaspiro[4.5]decane |
2166931-67-3 | 0.1g |
$1207.0 | 2023-05-26 | ||
| Enamine | EN300-1279278-0.25g |
2,7,7,9-tetramethyl-6-oxa-2,10-diazaspiro[4.5]decane |
2166931-67-3 | 0.25g |
$1262.0 | 2023-05-26 | ||
| Enamine | EN300-1279278-0.5g |
2,7,7,9-tetramethyl-6-oxa-2,10-diazaspiro[4.5]decane |
2166931-67-3 | 0.5g |
$1316.0 | 2023-05-26 | ||
| Enamine | EN300-1279278-1.0g |
2,7,7,9-tetramethyl-6-oxa-2,10-diazaspiro[4.5]decane |
2166931-67-3 | 1g |
$1371.0 | 2023-05-26 | ||
| Enamine | EN300-1279278-2.5g |
2,7,7,9-tetramethyl-6-oxa-2,10-diazaspiro[4.5]decane |
2166931-67-3 | 2.5g |
$2688.0 | 2023-05-26 | ||
| Enamine | EN300-1279278-5.0g |
2,7,7,9-tetramethyl-6-oxa-2,10-diazaspiro[4.5]decane |
2166931-67-3 | 5g |
$3977.0 | 2023-05-26 | ||
| Enamine | EN300-1279278-10.0g |
2,7,7,9-tetramethyl-6-oxa-2,10-diazaspiro[4.5]decane |
2166931-67-3 | 10g |
$5897.0 | 2023-05-26 | ||
| Enamine | EN300-1279278-50mg |
2,7,7,9-tetramethyl-6-oxa-2,10-diazaspiro[4.5]decane |
2166931-67-3 | 50mg |
$1152.0 | 2023-10-01 | ||
| Enamine | EN300-1279278-100mg |
2,7,7,9-tetramethyl-6-oxa-2,10-diazaspiro[4.5]decane |
2166931-67-3 | 100mg |
$1207.0 | 2023-10-01 |
2,7,7,9-tetramethyl-6-oxa-2,10-diazaspiro4.5decane Related Literature
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on 2,7,7,9-tetramethyl-6-oxa-2,10-diazaspiro4.5decane
2,7,7,9-Tetramethyl-6-Oxa-2,10-Diazaspiro[4.5]Decane: A Comprehensive Overview
The compound 2,7,7,9-tetramethyl-6-oxa-2,10-diazaspiro[4.5]decane (CAS No. 2166931-67-3) is a structurally complex organic molecule with unique properties that make it a subject of interest in various scientific domains. This compound belongs to the class of spiro compounds, which are characterized by two rings sharing only one atom. The spiro structure in this molecule is formed between a four-membered and a five-membered ring system. The presence of multiple methyl groups and heteroatoms (oxygen and nitrogen) introduces significant steric and electronic effects, influencing its chemical reactivity and physical properties.
Recent studies have highlighted the potential of spiro compounds in drug design due to their ability to mimic the complexity of natural products. The tetramethyl substitution pattern in this molecule suggests a high degree of steric hindrance, which could be advantageous in designing molecules with specific binding affinities for biological targets. Researchers have explored the use of such compounds in enzyme inhibition studies, where the steric bulk provided by the methyl groups plays a crucial role in modulating the enzyme's active site.
The synthesis of 2,7,7,9-tetramethyl-6-oxa-2,10-diazaspiro[4.5]decane involves a multi-step process that typically includes ring-closing reactions and subsequent functional group transformations. Advanced techniques such as microwave-assisted synthesis and catalytic cross-couplings have been employed to enhance the efficiency and yield of these reactions. These methods not only reduce reaction times but also minimize the generation of by-products, aligning with the principles of green chemistry.
From a pharmacological perspective, this compound has shown promise in antimicrobial assays, where its ability to disrupt bacterial cell membranes has been reported. The heterocyclic nature of the molecule contributes to its interactions with cellular components, making it a potential candidate for developing novel antibiotics. Furthermore, computational studies using molecular docking have revealed that this compound exhibits favorable binding profiles with several drug targets, including protein kinases and G-protein coupled receptors (GPCRs).
In terms of physical properties, 2,7,7,9-tetramethyl-6-oxa-2,10-diazaspiro[4.5]decane demonstrates moderate solubility in organic solvents and exhibits a melting point that is consistent with its molecular weight and structural complexity. Its thermal stability has been evaluated under various conditions, showing minimal decomposition up to 150°C. These characteristics make it suitable for applications that require robustness under thermal stress.
Recent advancements in materials science have also explored the use of this compound as a precursor for constructing advanced materials such as polymers and coordination networks. The presence of nitrogen atoms in the structure provides opportunities for forming hydrogen bonds or coordinating with metal ions, which can be exploited to design materials with tailored mechanical or electronic properties.
From an environmental standpoint, the biodegradation potential of 2,7,7,9-tetramethyl-6-oxa-2,10-diazaspiro[4.5]decane has been studied under simulated environmental conditions. Results indicate that under aerobic conditions, the compound undergoes slow degradation due to its complex structure and lack of readily available functional groups for microbial attack. This highlights the need for responsible handling and disposal practices when working with this compound.
In conclusion, 2166931-67-3 stands out as a versatile molecule with applications spanning drug discovery, materials science
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